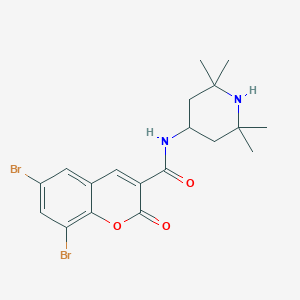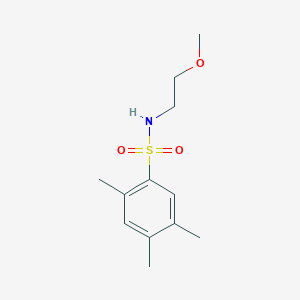
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, also known as Methylsulfonylmethane (MSM), is an organic compound that is widely used in scientific research. MSM is a naturally occurring sulfur compound that is found in plants, animals, and humans. It has been studied for its potential health benefits and is used in a variety of applications, including as a dietary supplement, a topical treatment for skin conditions, and as a component in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of MSM is not fully understood, but it is believed to work by reducing inflammation in the body. MSM may also act as an antioxidant, helping to protect cells from damage caused by free radicals.
Biochemical and physiological effects:
MSM has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may be useful in treating conditions such as arthritis and allergies. MSM may also have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, MSM may help to improve skin health and reduce the appearance of wrinkles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSM is a relatively safe and non-toxic compound, making it useful in laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, MSM has limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on MSM. Some possible areas of study include:
1. Further investigation into the anti-inflammatory and antioxidant properties of MSM.
2. Studies on the potential use of MSM in treating skin conditions, such as eczema and psoriasis.
3. Research on the potential use of MSM in treating allergies and asthma.
4. Investigation into the potential use of MSM in reducing the risk of cancer.
5. Studies on the potential use of MSM in improving athletic performance and recovery.
Conclusion:
In conclusion, N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, or MSM, is a compound that has been studied for its potential health benefits. It has been shown to have anti-inflammatory and antioxidant properties and may be useful in treating a variety of conditions. MSM is relatively safe and non-toxic, making it a useful compound for laboratory experiments. There are many potential future directions for research on MSM, and further studies may reveal additional health benefits and potential applications.
Métodos De Síntesis
MSM is synthesized by the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and a catalyst. The reaction produces MSM and water as byproducts. The synthesis of MSM is a relatively simple process and can be performed on a large scale.
Aplicaciones Científicas De Investigación
MSM has been studied for its potential health benefits, including its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in the body and may be useful in treating a variety of conditions, including arthritis, allergies, and skin conditions.
Propiedades
Nombre del producto |
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-9-7-11(3)12(8-10(9)2)17(14,15)13-5-6-16-4/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
JTELXJVXKQHQJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



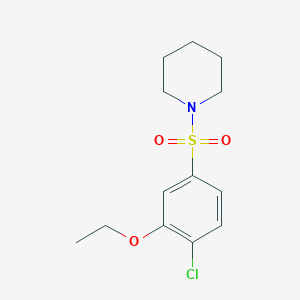
![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)
![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
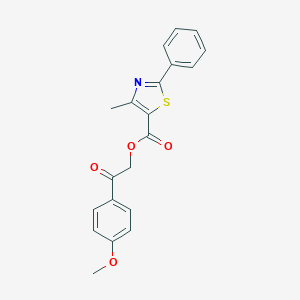
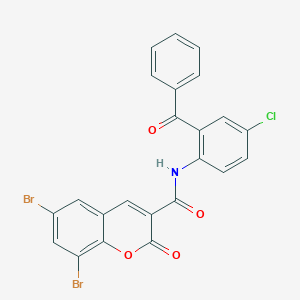
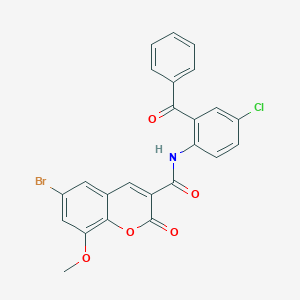
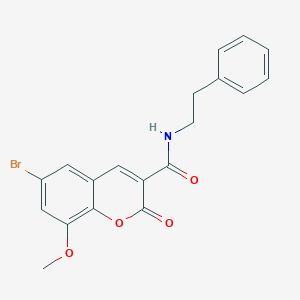
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
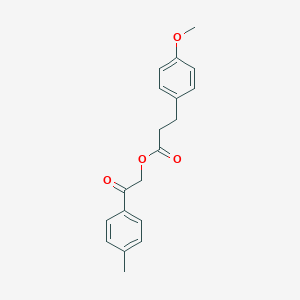
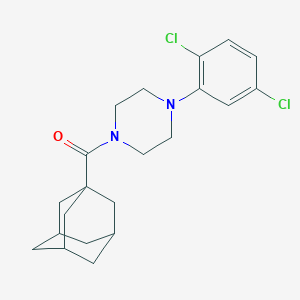
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
